2-Chloro-6-formylbenzonitrile

Catalog No.
S790154
CAS No.
77532-86-6
M.F
C8H4ClNO
M. Wt
165.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-formylbenzonitrile

CAS Number

77532-86-6

Product Name

2-Chloro-6-formylbenzonitrile

IUPAC Name

2-chloro-6-formylbenzonitrile

Molecular Formula

C8H4ClNO

Molecular Weight

165.57 g/mol

InChI

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H

InChI Key

YJNHLGKBKBWMNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C#N)C=O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C=O
  • Organic Synthesis: The presence of a formyl group (CHO) and a nitrile group (CN) suggests 2-Chloro-6-formylbenzonitrile could be a useful intermediate in the synthesis of more complex organic molecules. The formyl group can participate in various condensation reactions, while the nitrile group can be converted to other functional groups.
  • Material Science: Aromatic nitrile derivatives have been explored in the development of new materials with diverse applications including liquid crystals and organic semiconductors []. The combination of the electron-withdrawing chloro and formyl substituents on the aromatic ring could potentially lead to interesting material properties.

2-Chloro-6-formylbenzonitrile is an organic compound characterized by the presence of a chloro group, a formyl group, and a nitrile group. Its molecular formula is C8H5ClN, and it features a benzene ring substituted at the 2-position with a chlorine atom and at the 6-position with a formyl group. The nitrile group is attached to the benzene ring, contributing to its reactivity and potential applications in various chemical syntheses.

The reactivity of 2-Chloro-6-formylbenzonitrile is influenced by its functional groups:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The formyl group can participate in condensation reactions, particularly with amines or alcohols, leading to the formation of imines or acetals.
  • Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under appropriate conditions.

These properties make 2-Chloro-6-formylbenzonitrile a versatile intermediate in organic synthesis.

While specific biological activity data for 2-Chloro-6-formylbenzonitrile is limited, compounds containing similar functional groups often exhibit notable biological properties. For instance, derivatives of benzonitriles have been studied for their antibacterial and antifungal activities. The presence of the chloro and formyl groups may enhance interactions with biological targets, potentially leading to pharmacological applications.

Several methods are available for synthesizing 2-Chloro-6-formylbenzonitrile:

  • Vilsmeier-Haack Reaction: This method involves treating 2-chlorobenzonitrile with phosphorus oxychloride and dimethylformamide to introduce the formyl group.
  • Refluxing Techniques: Reacting 2-chlorobenzonitrile with appropriate aldehydes or ketones under reflux conditions can yield the desired compound.
  • Cascade Reactions: Recent studies have explored cascade reactions involving ortho-carbonyl-substituted benzonitriles, which could potentially include this compound as an intermediate in more complex syntheses .

2-Chloro-6-formylbenzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in creating polymers or materials with specific properties due to its reactive functional groups.
  • Research: It is often employed in research settings to explore new synthetic pathways or biological interactions.

Interaction studies involving 2-Chloro-6-formylbenzonitrile are essential for understanding its potential biological effects. Investigations into how it interacts with enzymes or receptors can provide insights into its pharmacological properties. Although detailed studies specifically on this compound are scarce, exploring its structural analogs has revealed potential interactions that could be relevant for drug design.

XLogP3

1.6

Wikipedia

2-Chloro-6-formylbenzonitrile

Dates

Modify: 2023-08-15

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